molecular formula C23H21N3O6S B2519457 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689753-86-4

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2519457
CAS RN: 689753-86-4
M. Wt: 467.5
InChI Key: ODAXEFGVAFCTFR-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[2,3-d]pyrimidine core, which is substituted at various positions with different functional groups including a 2,4-dimethoxyphenyl group, a 4-nitrobenzyl group, and two methyl groups .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone to form 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the reaction of this intermediate with 4-nitrobenzyl bromide to form the target compound.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2,4-dimethoxyacetophenone", "thiosemicarbazide", "4-nitrobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide to form 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one.", "Step 2: Reaction of 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one with thiosemicarbazide in the presence of a catalyst such as acetic acid to form 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole.", "Step 3: Reaction of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the target compound, 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

689753-86-4

Product Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O6S/c1-13-14(2)33-22-20(13)21(27)25(18-10-9-17(31-3)11-19(18)32-4)23(28)24(22)12-15-5-7-16(8-6-15)26(29)30/h5-11H,12H2,1-4H3

InChI Key

ODAXEFGVAFCTFR-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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